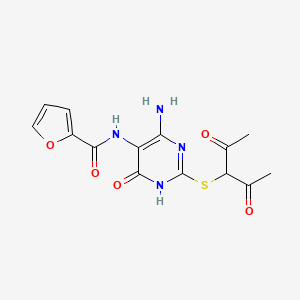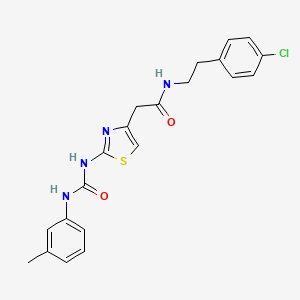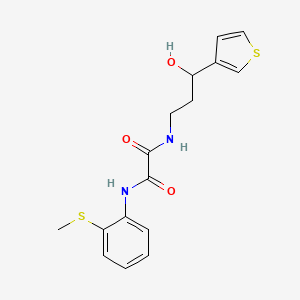![molecular formula C20H24BN3O6 B2484698 1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea CAS No. 2096995-75-2](/img/structure/B2484698.png)
1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or carbonyl chloride. For compounds with complex substituents, such as 1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, multi-step synthetic routes are often employed to introduce specific functional groups at desired positions on the molecule. Techniques such as deuterium labeling, as demonstrated by Liang et al. (2020), provide insights into the synthesis and structural elucidation of related compounds, highlighting the importance of precise synthetic strategies in the development of complex urea derivatives (Liang, D., Wang, Y., Yan, T., & Wang, Z., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for understanding their chemical behavior and potential applications. X-ray crystallography, along with density functional theory (DFT) calculations, plays a vital role in determining the precise arrangement of atoms within these molecules. Studies such as those by Wu et al. (2022) provide detailed insights into the crystal structure and electronic properties of related urea derivatives, enabling a deeper understanding of their physicochemical characteristics (Wu, F., Liu, T., Liao, W., Zhou, Z., & Dai, H., 2022).
Chemical Reactions and Properties
Urea derivatives undergo a variety of chemical reactions, including nucleophilic substitution and addition reactions, owing to the presence of active hydrogen atoms. The chemical properties of these compounds are influenced by their functional groups, which can participate in reactions such as the Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, as detailed by Thalluri et al. (2014) (Thalluri, K., Manne, S., Dev, D., & Mandal, B., 2014).
Physical Properties Analysis
The physical properties of urea derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for the compound's application in various fields. The analysis of single crystals and DFT studies, such as those conducted by Huang et al. (2021), provide valuable information on the physical characteristics of these compounds (Huang, P., Yang, Z., Wu, Q., Yang, D.-., Chen, J., Chai, H., & Zhao, C., 2021).
Chemical Properties Analysis
The reactivity and stability of urea derivatives are key aspects of their chemical properties. These characteristics are determined by the electronic structure and presence of functional groups, which can be studied through methods like DFT to predict reactivity patterns and stability under various conditions. Investigations into the synthesis, crystal structure, and DFT study of related compounds, as performed by Huang et al. (2021), offer insights into the chemical properties essential for the application of these molecules in targeted fields (Huang, P., Yang, Z.-S., Wu, Q.-M., Yang, D.-Z., Chen, J., Chai, H., & Zhao, C.-S., 2021).
科学的研究の応用
Synthesis and Characterization
- Synthesis and Characterization of Derivatives: Novel derivatives of this compound have been synthesized and characterized, involving complex chemical reactions and analyses such as IR, NMR, and elemental analysis. This research is foundational in understanding the compound's properties and potential applications (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Antimicrobial Evaluation
- Antimicrobial Properties: The synthesized derivatives have been evaluated for antimicrobial properties. Such studies are crucial in determining the potential of these compounds in medical applications, particularly in combating microbial infections (Rani et al., 2014).
Molecular and Physicochemical Studies
- Molecular Structure and DFT Study: The molecular structures of related compounds have been analyzed using density functional theory (DFT) and compared with X-ray diffraction values. Such studies are significant for understanding the physicochemical properties and stability of the compounds (Huang et al., 2021).
Antidiabetic Activity
- In Vitro Antidiabetic Screening: Derivatives of the compound have been synthesized and evaluated for in vitro antidiabetic activity. This highlights the potential use of these compounds in developing new treatments for diabetes (Lalpara et al., 2021).
Analytical Applications
- Colorimetric Assays in Clinical Chemistry: Derivatives of this compound have been utilized in developing colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase in human urine. Such assays are important in clinical chemistry for diagnosing and monitoring various health conditions (Yuen et al., 1982).
特性
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BN3O6/c1-19(2)20(3,4)30-21(29-19)13-7-6-8-14(11-13)22-18(25)23-16-12-15(24(26)27)9-10-17(16)28-5/h6-12H,1-5H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYJKOWGLFJSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N',2,2-trimethylpropanehydrazide](/img/structure/B2484620.png)
![4-Amino-9-oxa-1-thiaspiro[5.5]undecane 1,1-dioxide hydrochloride](/img/structure/B2484622.png)
![3-(4-bromophenyl)-5-methyl-9-(2-methylbenzyl)-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/structure/B2484623.png)
![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2484627.png)
![(1R,5S)-8-((3-chloro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2484628.png)
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2484629.png)


![(5-Bromobenzo[d]thiazol-2-yl)methanamine hydrochloride](/img/structure/B2484633.png)

![(E)-3-(furan-3-yl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acrylamide](/img/structure/B2484637.png)